
1-Diethoxyphosphorylethanamine
説明
1-Diethoxyphosphorylethanamine, also known as DEP, is an organic compound that has been used in a variety of scientific research applications. It is a small molecule that consists of an amine group and a phosphoryl group bonded to an ethanamine backbone. DEP is a useful reagent in organic synthesis, as it can be used to form a variety of different compounds. Additionally, it has been studied for its potential biochemical and physiological effects, as well as its potential applications in laboratory experiments.
科学的研究の応用
1-Diethoxyphosphorylethanamine has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis, as it can be used to form a variety of different compounds. Additionally, it has been studied for its potential biochemical and physiological effects, as well as its potential applications in laboratory experiments. For example, 1-Diethoxyphosphorylethanamine has been used as an inhibitor of the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmission in the brain. Additionally, 1-Diethoxyphosphorylethanamine has been studied for its potential use in the treatment of Alzheimer’s disease and other neurological disorders.
作用機序
The exact mechanism of action of 1-Diethoxyphosphorylethanamine is not yet fully understood. However, it is believed that 1-Diethoxyphosphorylethanamine acts as an inhibitor of the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmission in the brain. By inhibiting the enzyme, 1-Diethoxyphosphorylethanamine may be able to increase the levels of acetylcholine in the brain, which could potentially lead to improved cognitive function. Additionally, 1-Diethoxyphosphorylethanamine has been studied for its potential use in the treatment of Alzheimer’s disease and other neurological disorders.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-Diethoxyphosphorylethanamine are not yet fully understood. However, it is believed that 1-Diethoxyphosphorylethanamine may have a variety of effects on the body. For example, 1-Diethoxyphosphorylethanamine has been studied for its potential use in the treatment of Alzheimer’s disease and other neurological disorders. Additionally, 1-Diethoxyphosphorylethanamine has been studied for its potential effects on the immune system, as it may be able to modulate the production of cytokines and other inflammatory mediators. Finally, 1-Diethoxyphosphorylethanamine has been studied for its potential effects on the cardiovascular system, as it may be able to modulate the production of nitric oxide and other vasodilators.
実験室実験の利点と制限
There are a variety of advantages and limitations associated with the use of 1-Diethoxyphosphorylethanamine in laboratory experiments. One of the main advantages of 1-Diethoxyphosphorylethanamine is that it can be used in a variety of different experiments, as it can be used to form a variety of different compounds. Additionally, 1-Diethoxyphosphorylethanamine is relatively inexpensive and easy to obtain, which makes it a cost-effective reagent for laboratory experiments. However, there are also some limitations associated with the use of 1-Diethoxyphosphorylethanamine in laboratory experiments. For example, 1-Diethoxyphosphorylethanamine is a relatively unstable compound, which can lead to unwanted side reactions in some experiments. Additionally, 1-Diethoxyphosphorylethanamine can be toxic in large doses, so it is important to use it with caution.
将来の方向性
There are a variety of possible future directions for the study of 1-Diethoxyphosphorylethanamine. For example, further research could be conducted to better understand the biochemical and physiological effects of 1-Diethoxyphosphorylethanamine. Additionally, further research could be conducted to better understand the potential applications of 1-Diethoxyphosphorylethanamine in the treatment of neurological disorders, such as Alzheimer’s disease. Finally, further research could be conducted to better understand the potential effects of 1-Diethoxyphosphorylethanamine on the cardiovascular system, as well as its potential use as an anti-inflammatory agent.
特性
IUPAC Name |
1-diethoxyphosphorylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16NO3P/c1-4-9-11(8,6(3)7)10-5-2/h6H,4-5,7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQAAQHWGIOAIST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C(C)N)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16NO3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00408805 | |
| Record name | Phosphonic acid, (1-aminoethyl)-, diethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00408805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Diethoxyphosphorylethanamine | |
CAS RN |
54788-35-1 | |
| Record name | Phosphonic acid, (1-aminoethyl)-, diethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00408805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





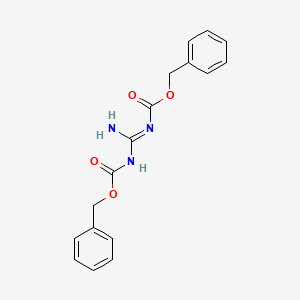
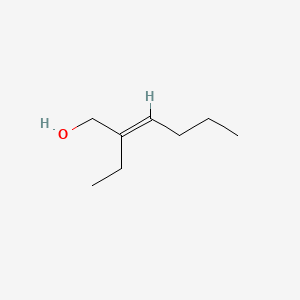
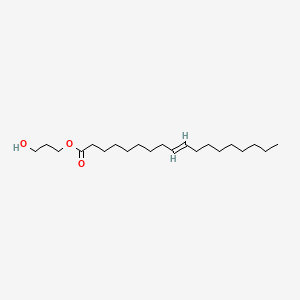
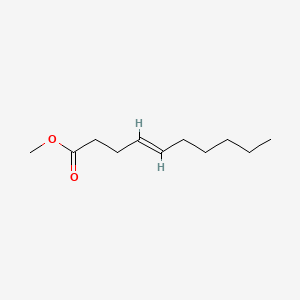
![1-methoxy-2-[(Z)-2-nitroprop-1-enyl]benzene](/img/structure/B1599872.png)
![3-N-[2-[[5-[(dimethylamino)methyl]furan-2-yl]methylsulfanyl]ethyl]-1-oxo-1,2,5-thiadiazole-3,4-diamine](/img/structure/B1599873.png)

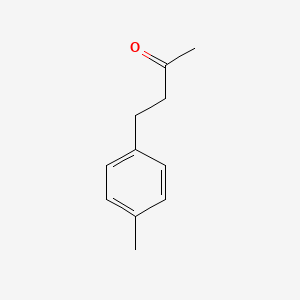
![[(2S,3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]-2-dodecanoyloxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl] dodecanoate](/img/structure/B1599878.png)

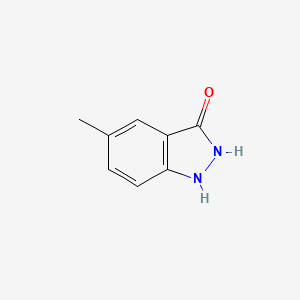
![Methyl 5-[bis(2-methoxy-2-oxoethyl)amino]-4-cyano-3-(2-methoxy-2-oxoethyl)thiophene-2-carboxylate](/img/structure/B1599883.png)